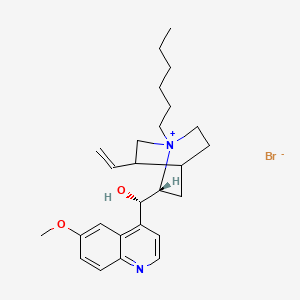
Dysprosium(III) titanium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(III) titanium oxide, also known as dysprosium titanate, is a compound composed of dysprosium, a rare earth element, and titanium oxide. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications. This compound is often used in the production of high-performance materials and devices due to its stability and specialized characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dysprosium(III) titanium oxide can be synthesized through various methods, including mechanochemical synthesis and atomic layer deposition. In mechanochemical synthesis, a mixture of dysprosium oxide and titanium oxide is subjected to high-energy ball milling, resulting in the formation of dysprosium titanate. This process typically requires a treatment time of 30-60 minutes .
Atomic layer deposition involves the use of precursors such as dysprosium(thd)3 and titanium tetrachloride (TiCl4) in the presence of ozone (O3). This method allows for the precise control of film thickness and composition, making it suitable for the production of thin films on silicon substrates .
Industrial Production Methods: Industrial production of this compound often involves the thermal decomposition of dysprosium carbonate, which is obtained through the reaction of dysprosium chloride with sodium carbonate. The resulting dysprosium carbonate is then heated to produce dysprosium oxide, which is subsequently reacted with titanium oxide to form dysprosium titanate .
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium(III) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form dysprosium(III) salts, such as dysprosium chloride, through the following reaction: [ \text{Dy}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid (HCl) for the formation of dysprosium chloride and other acids for the production of different dysprosium salts. The reactions typically occur under standard laboratory conditions, with controlled temperatures and concentrations .
Major Products Formed: The major products formed from the reactions of this compound include various dysprosium salts, such as dysprosium chloride, dysprosium bromide, and dysprosium iodide. These products are valuable in various industrial and scientific applications due to their unique properties .
Wissenschaftliche Forschungsanwendungen
Dysprosium(III) titanium oxide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and in the production of high-performance materials. In biology, it is utilized in imaging and diagnostic techniques due to its magnetic properties .
In medicine, this compound is used in the development of advanced medical devices and treatments. Its unique properties make it suitable for applications such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems .
In industry, this compound is used in the production of high-k dielectrics for non-volatile memory applications, as well as in the development of advanced ceramics and glass materials .
Wirkmechanismus
The mechanism of action of dysprosium(III) titanium oxide is primarily based on its magnetic and optical properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. The molecular targets and pathways involved in its action include the interaction with magnetic domains and the modulation of optical properties through the absorption and emission of light .
Vergleich Mit ähnlichen Verbindungen
Dysprosium(III) titanium oxide is unique compared to other similar compounds due to its combination of magnetic and optical properties. Similar compounds include dysprosium(III) oxide, terbium(III) oxide, and holmium(III) oxide. While these compounds share some properties with this compound, they differ in their specific applications and performance characteristics .
List of Similar Compounds:- Dysprosium(III) oxide
- Terbium(III) oxide
- Holmium(III) oxide
- Dysprosium(III) chloride
- Dysprosium(III) bromide
- Dysprosium(III) iodide
Eigenschaften
| 68993-46-4 | |
Molekularformel |
Dy2O5Ti |
Molekulargewicht |
452.86 g/mol |
IUPAC-Name |
dioxotitanium;oxo(oxodysprosiooxy)dysprosium |
InChI |
InChI=1S/2Dy.5O.Ti |
InChI-Schlüssel |
PULVZIUHQUUWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ti]=O.O=[Dy]O[Dy]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/no-structure.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)







